molecular formula C7H6ClIO B019647 (4-Chloro-3-iodophenyl)methanol CAS No. 104317-95-5

(4-Chloro-3-iodophenyl)methanol

Cat. No. B019647
M. Wt: 268.48 g/mol
InChI Key: HXQYBNUCHOJSQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (4-Chloro-3-iodophenyl)methanol often involves halogenation reactions, Grignard reactions, and the use of catalysts for selective functional group transformation. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates a complex synthesis route involving Grignard reagents, highlighting the intricate steps that might be involved in synthesizing halogenated phenylmethanol derivatives (Dong & Huo, 2009).

Molecular Structure Analysis

X-ray crystallography is a common method for analyzing the molecular structure of chemical compounds. The crystal structure analysis provides detailed insights into the arrangement of atoms within a molecule and its electron density map. For example, analysis of similar compounds has shown the importance of intermolecular interactions in stabilizing the molecular structure, such as hydrogen bonding and halogen interactions (Cavallo et al., 2013).

Chemical Reactions and Properties

Compounds like (4-Chloro-3-iodophenyl)methanol can undergo a variety of chemical reactions, including substitution reactions where the halogen atoms can be replaced with other groups or atoms, contributing to the synthesis of a wide range of derivatives. Photogeneration and reactivity studies, such as those on aryl cations from aromatic halides, provide insights into the reactivity of halogen-containing aromatic compounds under different conditions (Protti et al., 2004).

Scientific Research Applications

  • It is used as an organocatalyst for the enantioselective epoxidation of α-enones, which results in good yields and high enantioselectivities (Lu, Xu, Liu, & Loh, 2008).

  • In the field of environmental chemistry, methanol enhances the decomposition of 4-chlorobiphenyl in supercritical water, contributing to more efficient decontamination processes (Anitescu, Munteanu, & Tavlarides, 2005).

  • Ethyl (R)-4-chloro-3-hydroxybutyrate, derived from similar compounds, serves as a precursor in the synthesis of pharmacologically valuable products like L-carnitine (Kluson et al., 2019).

  • The improved synthesis of (4-ethenylphenyl)diphenyl methanol is crucial for preparing trityl functionalized polystyrene resin used in solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).

  • The photochemistry of 4-chlorophenol and 4-chloroanisole, related compounds, leads to the generation of useful cations that can be added to pi nucleophiles for arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

  • Methanol is also a rate enhancer in the dechlorination/oxidation of tetrachlorobiphenyl in supercritical water, producing biphenyl and mineral products (Anitescu & Tavlarides, 2002).

  • Tris(4-azidophenyl)methanol is used as a protecting group for thiols in peptoid synthesis and for materials chemistry applications (Qiu et al., 2023).

  • In biophysics, methanol affects lipid dynamics, influencing the structure-function relationship in lipid bilayers (Nguyen et al., 2019).

properties

IUPAC Name

(4-chloro-3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQYBNUCHOJSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545571
Record name (4-Chloro-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-iodophenyl)methanol

CAS RN

104317-95-5
Record name 4-Chloro-3-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104317-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane-THF complex (10 ml) was added dropwise over 20 minutes to a solution of 4-chloro-3-iodobenzoic acid (1.4 g) in THF (25 ml). The reaction mixture was stirred for 2 hours and then cooled (ice bath) and methanol (20 ml) was added cautiously. The solvent was removed and the residue was dissolved in methanol (10 ml) and stirred with aq. 2M sodium hydroxide (10 ml) for 2 hours. Ethyl acetate (50 ml) was added and the mixture was washed with saturated aq. sodium bicarbonate solution (50 ml). The aqueous extracts were washed with ethyl acetate (2×50 ml) and the combined ethyl acetate extracts were washed with water (50 ml) and brine (50 ml) and died. Removal of the solvent gave 4-chloro-3-iodobenzyl alcohol (1.15 g). NMR (CD3SOCD3): d 4.45 (d, 2H), 5.3 (t, 1H), 7.3 (m, 1H), 7.5 (m, 1H), 7.8 (s, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
J Lee, R Kwag, S Lee, D Kim, J Woo… - Journal of Medicinal …, 2021 - ACS Publications
There has been significant attention concerning the biased agonism of G protein-coupled receptors (GPCRs), and it has resulted in various pharmacological benefits. 5-HT 7 R belongs …
Number of citations: 6 pubs.acs.org

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